H-Pro-leu-gly-gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

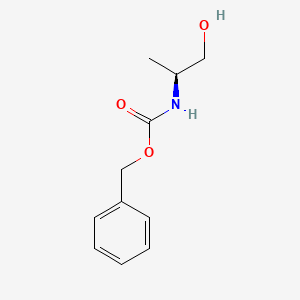

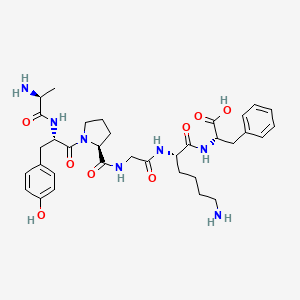

H-Pro-Leu-Gly-Gly-OH is a peptide that is closely related to the tripeptide H-Pro-Leu-Gly-NH2, which is known to inhibit the release of melanocyte-stimulating hormone (MSH). The peptide is of interest due to its biological activity and its conformational properties, which have been studied extensively to understand its mechanism of action and structure-activity relationships .

Synthesis Analysis

The synthesis of peptides related to H-Pro-Leu-Gly-Gly-OH, such as pseudopeptides incorporating the NH-SO2 junction, has been explored to study the effects of structural modifications on peptide conformation. For example, the synthesis of Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2 demonstrated that the introduction of a sulfonamide linkage can induce a cisoidal conformation, which prevents the formation of the H-bonded β-turn found in the parent peptide .

Molecular Structure Analysis

Conformational energy calculations and experimental studies have shown that H-Pro-Leu-Gly-NH2 and its analogs adopt compact conformations with a degree of flexibility. The peptide has been found to possess at least three preferred compact conformations, with one of them being a 10-membered β-turn closed by a hydrogen bond, which is a key feature for its biological activity . This β-turn structure is stabilized by the rigid backbone conformation of the leucine residue and is less influenced by the terminal glycine residue .

Chemical Reactions Analysis

The peptide's reactivity and interaction with other molecules can be influenced by its conformation. For instance, the aggregation behavior of Pro-Leu-Gly-NH2 in aqueous solutions and its sensitivity to protonation of the secondary amino group of proline have been studied using NMR techniques, revealing that the peptide can aggregate, and this process is reversible upon changes in pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-Pro-Leu-Gly-Gly-OH are closely related to their conformational behavior. Studies have shown that the peptide's solubility and aggregation can vary significantly with the solvent composition. For example, the dipeptide Leu-Gly, which shares structural similarities with H-Pro-Leu-Gly-Gly-OH, exhibits different aggregation behaviors in alcohol-water binary solvents, which can be attributed to the solvation structure of each moiety of the dipeptide . Additionally, the stability of the peptide's conformation in different solvents and pH levels has been investigated using techniques such as 17O-NMR and circular dichroism, providing insights into the factors that influence its structure and function .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformational Studies

H-Pro-leu-gly-gly-OH and its variants have been extensively studied for their unique conformational properties, especially in the context of peptide and protein structures. Studies have revealed unique side-chain conformations of Leu residues in host-guest peptides, contributing to understanding the structural dynamics of triple-helical molecules like collagen. These conformations are critical in the stabilization of molecular structures through hydrophobic interactions and hydrogen bonding patterns (Okuyama et al., 2007). Moreover, the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly have helped elucidate the effects of C-terminal amide capping on secondary structures, offering insights into peptide binding capabilities in the gas phase (Chakraborty et al., 2012).

Enzymatic Synthesis and Modification

The tripeptides containing proline, including variants of H-Pro-leu-gly-gly-OH, have been synthesized using enzymatic methods such as thermolysin and alpha-chymotrypsin catalysis. These studies provide essential insights into optimizing conditions for peptide couplings, crucial for peptide synthesis in pharmaceutical and biotechnological applications (Cheng et al., 2009).

Bioactivity and Functionality

Certain tripeptides, including the H-Pro-leu-gly-gly-OH sequence, have shown significant bioactivity, such as inhibitory activity against enzymes like the angiotensin-converting enzyme (ACE). This activity, along with resistance to enzymatic degradation, underscores the potential of these peptides in therapeutic applications, like hypertension control (Taga et al., 2018).

Peptide Stability and Aggregation

Understanding the stability and aggregation behavior of peptides like H-Pro-leu-gly-gly-OH in various conditions is crucial for their application in material science and drug formulation. Studies have demonstrated how environmental factors like solvents influence the aggregation, shape, and solvation structure of peptides, contributing to the broader understanding of peptide behavior in biological and synthetic environments (To et al., 2021).

Safety And Hazards

The safety data sheet for “H-Pro-leu-gly-gly-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

The future directions of peptide research involve not only duplicating the amino-acid sequences but also the exact conformations of the chains and the manner of hydration characteristic of the native protein . This could open up new possibilities for the development of therapeutics and other applications.

Eigenschaften

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-leu-gly-gly-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)